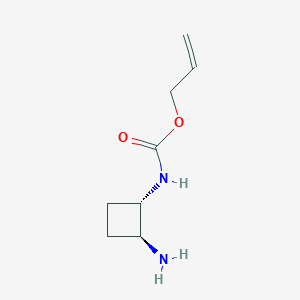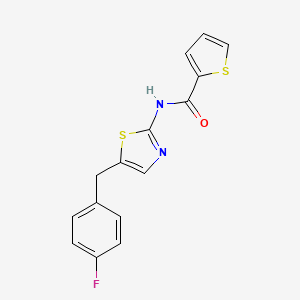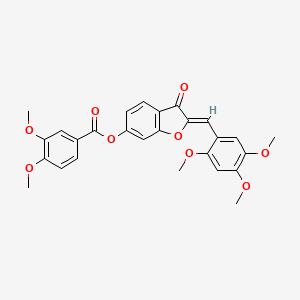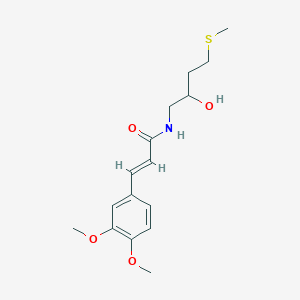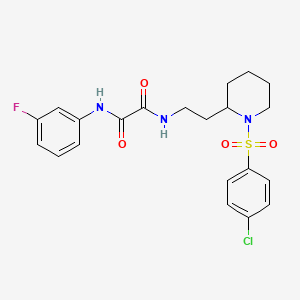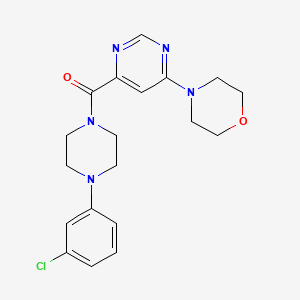
(4-(3-Chlorophenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(3-Chlorophenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a selective serotonin reuptake inhibitor (SSRI) and has been studied for its potential use in treating depression, anxiety, and other mental health disorders.
Applications De Recherche Scientifique
Anti-Inflammatory Agents
Morpholinopyrimidine derivatives, including compounds similar to the one , have been studied for their anti-inflammatory properties . These compounds have shown promising results in reducing inflammation in macrophage cells stimulated by LPS . They inhibit the production of Nitric Oxide (NO) at non-cytotoxic concentrations and reduce the expression of iNOS and COX-2, key players in the inflammatory response .
Potential Treatment for Inflammation-Associated Disorders
The strong affinity of these compounds for the iNOS and COX-2 active sites, as revealed by molecular docking studies, suggests that they could be used as a novel therapeutic strategy for inflammation-associated disorders .
Antibacterial Activity
Piperazine, a common structural motif in this compound, is found in biologically active compounds for a variety of disease states, including antibacterial drugs . Therefore, this compound could potentially have antibacterial properties.
Antifungal Activity
Piperazine derivatives are also known for their antifungal properties . This suggests a potential application of this compound in the treatment of fungal infections.
Antiviral Activity
Piperazine derivatives have been studied for their antiviral properties . This compound could potentially be used in the development of antiviral drugs.
Modulation of Pharmacokinetic Properties
The presence of the piperazine ring in this compound can positively modulate the pharmacokinetic properties of a drug substance . This makes it a valuable component in the design of new drugs.
Mécanisme D'action
Target of Action
Similar compounds have been reported to target inflammation-associated enzymes .
Mode of Action
Related compounds have been shown to inhibit the production of nitric oxide at non-cytotoxic concentrations .
Biochemical Pathways
Similar compounds have been reported to affect inflammation-associated pathways .
Result of Action
Similar compounds have been reported to inhibit the inflammatory response .
Propriétés
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(6-morpholin-4-ylpyrimidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c20-15-2-1-3-16(12-15)23-4-6-25(7-5-23)19(26)17-13-18(22-14-21-17)24-8-10-27-11-9-24/h1-3,12-14H,4-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWPRYVWTNJDOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=NC=N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

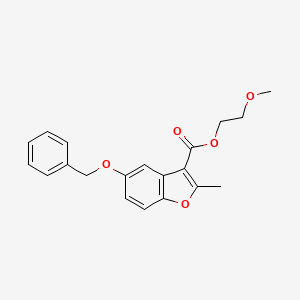
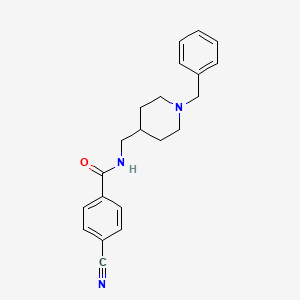
![1-(4-ethylphenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2547207.png)
![1-[4-[[4-[(5-Cyclopentyl-1h-Pyrazol-3-Yl)amino]pyrimidin-2-Yl]amino]phenyl]-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B2547210.png)
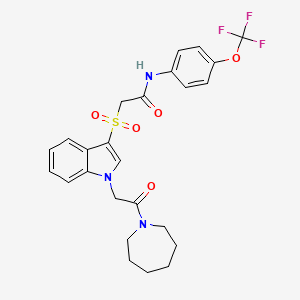
![5-chloro-2-nitro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2547214.png)
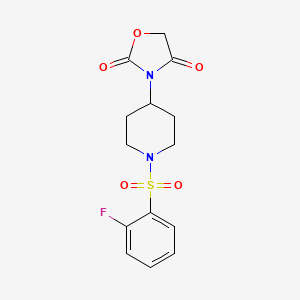
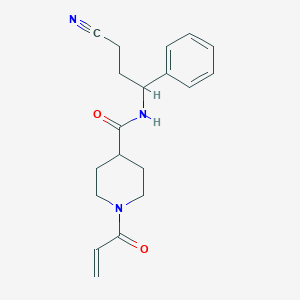
![6-acetyl-2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2547220.png)
